

Check Availability & Pricing

# In Vitro Antiviral Profile of GSK2236805: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2236805 |           |
| Cat. No.:            | B607792    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**GSK2236805** has been identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive analysis of its in vitro antiviral activity, detailing its mechanism of action, experimental methodologies, and quantitative efficacy.

# **Quantitative Antiviral Activity**

**GSK2236805** demonstrates significant potency against HCV, particularly genotypes 1a and 1b, within in vitro replicon systems. The 50% effective concentration (EC<sub>50</sub>) values highlight its subnanomolar efficacy.

| Virus Genotype  | EC <sub>50</sub> (pM) | Reference |
|-----------------|-----------------------|-----------|
| HCV Genotype 1a | 58.5                  | [1]       |
| HCV Genotype 1b | 7.4                   | [1]       |

## **Mechanism of Action: Targeting HCV NS5A**

**GSK2236805** exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication.



By binding to NS5A, **GSK2236805** disrupts the function of the replication complex, thereby halting viral proliferation.



Click to download full resolution via product page

Caption: Mechanism of action of GSK2236805 in inhibiting HCV replication.

# **Experimental Protocols**



The in vitro antiviral activity of **GSK2236805** was determined using HCV replicon assays. The following provides a generalized protocol for such an assay.

## **HCV Replicon Assay**

Objective: To determine the concentration of **GSK2236805** that inhibits 50% of HCV replicon replication (EC<sub>50</sub>).

#### Materials:

- Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a or 1b).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
- GSK2236805 compound.
- Luciferase assay reagent.
- 96-well cell culture plates.
- · Luminometer.

#### Procedure:

- Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A serial dilution of GSK2236805 is prepared and added to the cells. A
  vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
- Luciferase Assay: The cell culture medium is removed, and cells are lysed. A luciferase
  assay reagent is added, which reacts with the luciferase reporter enzyme expressed by the
  replicon.



- Data Acquisition: The luminescence signal, which is proportional to the level of replicon replication, is measured using a luminometer.
- Data Analysis: The EC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.



Click to download full resolution via product page

Caption: Generalized workflow for an HCV replicon assay.

## **Clinical Relevance**

A first-time-in-human study involving subjects chronically infected with HCV genotype 1 demonstrated that **GSK2236805** was well tolerated and exhibited rapid and significant antiviral activity after a single dose.[1][2] Reductions in HCV RNA were observed within 4 hours of administration, and a single dose of ≥10 mg resulted in a statistically significant ≥2-log reduction in HCV RNA compared to placebo at 24 hours post-dose.[1][2] These findings support the potent in vitro activity and suggest the clinical potential of **GSK2236805** for the treatment of HCV infection.[1][2] The compound's pharmacokinetic profile, including a half-life suitable for once-daily dosing, further enhances its therapeutic promise.[1][2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antiviral Profile of GSK2236805: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607792#in-vitro-antiviral-activity-of-gsk2236805]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com